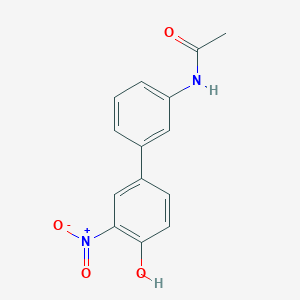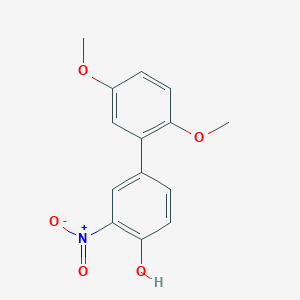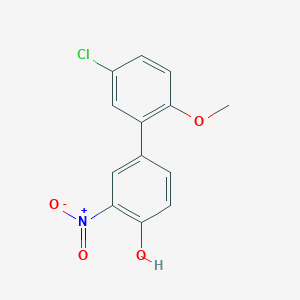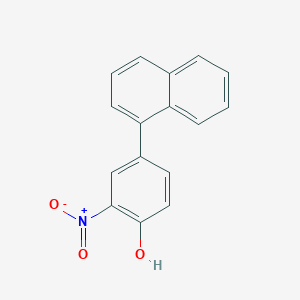
4-(4-Ethylthiophenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% (4-ETNP) is a chemical compound with a wide range of applications in scientific research. It is a yellowish-orange crystalline solid with a melting point of 158-161°C and a molecular weight of 213.2 g/mol. 4-ETNP can be synthesized from thiophenol and nitrobenzene through a nitration reaction. It has been used in a variety of scientific research experiments due to its unique properties, such as its relatively low toxicity and its ability to act as a catalyst.
科学研究应用
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research experiments due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of pharmaceuticals, and as a precursor in the synthesis of other compounds. It has also been used in the synthesis of polymers, as a dye in the production of pigments, and as a reagent in the synthesis of organic compounds.
作用机制
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% acts as a catalyst in organic synthesis reactions. It facilitates the reactions by providing a favorable environment for the reactants to interact with each other. It does this by forming a complex with the reactants which stabilizes the reaction, thus allowing it to proceed more quickly and efficiently. This complex is formed through hydrogen bonding, electrostatic interactions, and other non-covalent interactions between the reactants and 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has been found to have low toxicity in laboratory tests. In addition, it has been found to be non-carcinogenic and non-mutagenic. It has also been found to have no adverse effects on the environment when used in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% in laboratory experiments is that it is relatively non-toxic and non-carcinogenic. This makes it a safe and effective reagent for use in laboratory experiments. However, it should be noted that 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% is not very soluble in water, and so it should be used with caution when working with aqueous solutions.
未来方向
Due to its unique properties, 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% has the potential to be used in a variety of scientific research applications. Future research could focus on developing new methods for synthesizing 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as exploring its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, further research could be conducted to investigate the biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%, as well as to determine its long-term safety and toxicity. Finally, research could be conducted to explore the potential of 4-(4-Ethylthiophenyl)-2-nitrophenol, 95% as a catalyst in organic synthesis reactions.
合成方法
4-(4-Ethylthiophenyl)-2-nitrophenol, 95% can be synthesized from thiophenol and nitrobenzene through a nitration reaction. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid, and the resulting product is 4-(4-Ethylthiophenyl)-2-nitrophenol, 95%. The reaction is typically conducted at temperatures of around 100°C and can be completed in a few hours. The reaction is typically conducted in an inert atmosphere such as nitrogen or argon to prevent oxidation of the reactants.
属性
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPSYSOTPVQIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














